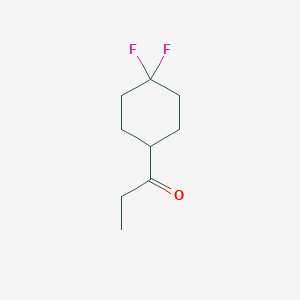

1-(4,4-Difluorocyclohexyl)propan-1-one

Description

Overview of the 4,4-Difluorocyclohexyl Moiety in Synthetic Chemistry

The 4,4-difluorocyclohexyl moiety is a key structural motif that imparts unique properties to a molecule. The geminal difluorination at the 4-position of the cyclohexane (B81311) ring has several important consequences:

Conformational Effects : The C-F bonds are highly polarized and can influence the conformational preference of the cyclohexane ring. While non-fluorinated cyclohexane predominantly exists in a chair conformation, the introduction of fluorine atoms can alter the energetic landscape of different conformations. researchgate.netacs.org Studies on difluorocyclohexanes have shown that the interplay of steric and electronic effects, such as hyperconjugation, determines the most stable conformation. youtube.com

Modulation of Physicochemical Properties : The presence of the CF2 group can significantly impact a molecule's lipophilicity, metabolic stability, and pKa. nih.gov Gem-difluorination is known to often increase metabolic stability without significantly altering the molecular shape, making it a valuable strategy in drug design. nih.gov

Bioisosteric Replacement : The 4,4-difluorocyclohexyl group can serve as a bioisostere for other chemical groups, offering a way to fine-tune the properties of a lead compound in medicinal chemistry. This moiety has been incorporated into various biologically active molecules, including inhibitors of poly(ADP-ribose) polymerase (PARP).

Scope and Research Focus on 1-(4,4-Difluorocyclohexyl)propan-1-one

The primary research interest in this compound lies in its potential as a precursor for the synthesis of more complex molecules with desired biological activities or material properties. The propan-1-one side chain provides a reactive handle for chemists to introduce additional functional groups and build larger molecular frameworks. The 4,4-difluorocyclohexyl moiety serves as a core scaffold that can confer favorable physicochemical properties to the final products. While detailed studies on the standalone properties and applications of this compound are limited, its role as a synthetic intermediate is implied by the broader interest in fluorinated cyclohexyl derivatives in various fields of chemical research.

Physicochemical Properties of this compound and Related Compounds

The following table summarizes key physicochemical properties for this compound and its non-fluorinated analog, 1-Cyclohexylpropan-1-one, for comparison. The data for the fluorinated compound are largely predicted due to the limited experimental data available.

| Property | This compound | 1-Cyclohexylpropan-1-one |

| Molecular Formula | C9H14F2O | C9H16O |

| Molecular Weight | 176.20 g/mol | 140.22 g/mol chemeo.com |

| CAS Number | 1346603-34-3 | 1123-86-0 chemeo.com |

| Predicted Boiling Point | 195.5 ± 25.0 °C | 189.9 ± 9.0 °C |

| Predicted Density | 1.09 ± 0.1 g/cm³ | 0.903 ± 0.06 g/cm³ |

| Predicted pKa | -7.2 ± 0.2 | -7.1 ± 0.2 |

Note: Predicted values are generated using computational models and may differ from experimental values.

Properties

IUPAC Name |

1-(4,4-difluorocyclohexyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F2O/c1-2-8(12)7-3-5-9(10,11)6-4-7/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXTFXYLNBJVHLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1CCC(CC1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 4,4 Difluorocyclohexyl Propan 1 One and Its Precursors

Stereoselective Synthesis of 1-(4,4-Difluorocyclohexyl)propan-1-one and Chiral Analogs

The introduction of a stereocenter, particularly at the carbon alpha to the carbonyl group, can significantly impact the biological activity of a molecule. The synthesis of chiral analogs of this compound requires sophisticated asymmetric strategies.

Asymmetric Approaches to α-Substituted Propanone Systems

A primary strategy for inducing chirality involves the asymmetric α-alkylation of a propanone or equivalent synthon. This can be achieved through either auxiliary-controlled methods or catalytic asymmetric reactions.

Chiral Auxiliary-Based Methods: The use of chiral auxiliaries is a robust and well-established method for stereoselective alkylation. wikipedia.orgresearchgate.net In this approach, a prochiral ketone is condensed with a chiral auxiliary to form a chiral intermediate, such as a hydrazone or an enamine. Deprotonation followed by alkylation occurs diastereoselectively due to the steric influence of the auxiliary. Subsequent removal of the auxiliary reveals the α-substituted chiral ketone. Prominent examples of auxiliaries applicable to this system include (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP). blogspot.com

For instance, propanal could be converted to its SAMP-hydrazone, deprotonated with a strong base like lithium diisopropylamide (LDA) to form an azaenolate, and then alkylated with a 4,4-difluorocyclohexylmethyl halide. Hydrolytic or oxidative cleavage of the hydrazone would then yield the chiral ketone. Evans oxazolidinones and pseudoephedrine amides are other classes of auxiliaries that could be employed, typically involving the alkylation of a chiral N-acyl derivative followed by conversion to the ketone. wikipedia.orgblogspot.com

Catalytic Asymmetric Alkylation: Modern synthetic chemistry increasingly favors catalytic methods. The direct asymmetric α-alkylation of ketones remains a challenge, but significant progress has been made. nih.gov Organocatalysis, using chiral primary or secondary amines, can activate ketones towards enantioselective alkylation through the formation of chiral enamines. rsc.org Another powerful approach involves transition-metal catalysis, where a chiral ligand-metal complex controls the stereochemical outcome. Nickel-catalyzed cross-coupling reactions, for example, have been developed for the enantioselective α-alkylation of ketone enolates with unactivated alkyl halides. organic-chemistry.orgnih.gov

Table 1: Comparison of Asymmetric α-Alkylation Strategies

| Method | General Principle | Typical Reagents/Catalysts | Advantages | Limitations |

|---|---|---|---|---|

| Chiral Auxiliaries | Stoichiometric chiral molecule directs diastereoselective alkylation. | SAMP/RAMP, Evans Oxazolidinones, Pseudoephedrine | High diastereoselectivity, reliable, well-established. | Stoichiometric use of chiral material, requires extra steps for attachment/removal. |

| Organocatalysis | A chiral amine catalyst forms a transient chiral enamine intermediate. | Chiral primary amines (e.g., cinchona alkaloid derivatives) | Metal-free, mild conditions. | Often limited to specific classes of electrophiles and ketones. |

| Transition-Metal Catalysis | A chiral ligand-metal complex creates a chiral environment for the alkylation. | Ni, Pd, Ir, or Cr complexes with chiral phosphine (B1218219) or salen ligands. | High turnover, broad scope for electrophiles. | Metal contamination, ligand sensitivity, sometimes requires pre-formation of enolates. nih.gov |

Enantioselective Formation of the Propan-1-one Moiety

An alternative to post-synthesis alkylation is the formation of the chiral center during the construction of the propanone moiety itself. This often involves the asymmetric addition of a nucleophile to a prochiral electrophile.

One such strategy is the asymmetric addition of a 4,4-difluorocyclohexyl-based organometallic reagent to a chiral α,β-unsaturated acceptor derived from propionic acid. For instance, conjugate addition to a chiral N-enoyl oxazolidinone, followed by removal of the auxiliary, can establish the α-stereocenter.

Alternatively, catalytic asymmetric methods can be employed. The enantioselective addition of a 4,4-difluorocyclohexylzinc or -copper reagent to propionyl chloride or a related electrophile could be mediated by a chiral ligand-metal complex. Furthermore, organocatalytic methods for the asymmetric reduction of a precursor containing a prochiral ketone could yield a chiral alcohol, which is then oxidized to the desired chiral ketone. rsc.orgthieme-connect.com This two-step sequence transfers the chirality from the alcohol to the ketone.

Fluorination Strategies for the 4,4-Difluorocyclohexyl Ring System

The introduction of the gem-difluoro motif is a critical step in the synthesis. This transformation is most commonly achieved by the deoxofluorination of a corresponding ketone precursor, namely 4-oxocyclohexanecarboxylic acid or a derivative thereof.

Geminal Difluorination Techniques in Cyclohexane (B81311) Derivatives

The conversion of a carbonyl group to a gem-difluoromethylene group is a key transformation in organofluorine chemistry. Several reagents are available for this purpose, with sulfur-based fluorinating agents being the most common. researchgate.netorganic-chemistry.org

Deoxofluorinating Reagents: Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are widely used for the conversion of ketones to gem-difluorides. researchgate.netorganic-chemistry.orgsemanticscholar.org The reaction proceeds by nucleophilic attack of the carbonyl oxygen onto the sulfur atom of the reagent, followed by intramolecular fluoride (B91410) delivery. These reactions are typically performed in aprotic solvents like dichloromethane (B109758) or dichloroethane. For cyclohexanone (B45756) derivatives, these reagents are generally effective, though reaction conditions may require optimization to minimize side reactions like elimination. researchgate.net Other modern reagents like aminodifluorosulfinium salts have also been developed as stable and selective alternatives. organic-chemistry.org

Two-Step Methods: An alternative approach involves the conversion of the ketone to an intermediate that is more readily fluorinated. For example, cyclohexanone can react with trifluoroacetic anhydride (B1165640) to form a gem-bistrifluoroacetate, which can then be treated with hydrogen fluoride under mild conditions to yield the gem-difluoride. researchgate.net Thioketones, formed from the corresponding ketones, can also be converted to gem-difluorides using reagents like Deoxo-Fluor, often in the presence of a catalyst such as SbCl₃. organic-chemistry.org

Table 2: Common Reagents for Geminal Difluorination of Cyclohexanones

| Reagent | Acronym/Name | Typical Conditions | Key Features |

|---|---|---|---|

| Diethylaminosulfur trifluoride | DAST | Aprotic solvent (e.g., CH₂Cl₂), 0 °C to RT | Widely used, commercially available. Can decompose exothermically. |

| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor | Aprotic solvent (e.g., DCE), often requires heating | More thermally stable and safer than DAST. organic-chemistry.org |

| Aminodifluorosulfinium tetrafluoroborates | e.g., XtalFluor-E | Aprotic solvent, often with a fluoride source | Crystalline solids, stable, less prone to elimination byproducts. |

| Hydrogen Fluoride / Pyridine (B92270) | Olah's Reagent | Used in multi-step procedures | Highly corrosive and toxic, requires special handling. |

Post-Functionalization Fluorination Methods

In some synthetic routes, it may be advantageous to introduce the fluorine atoms after the main carbon skeleton has been assembled. This approach can avoid subjecting sensitive fluorinated intermediates to harsh reaction conditions.

For example, a synthetic pathway could begin with a cyclohexene (B86901) derivative. After constructing the propanone side chain via a reaction like Friedel-Crafts acylation, the double bond could be converted to a diol or an epoxide. Subsequent treatment with a fluoride source, such as Olah's reagent (HF-Pyridine), can then be used to install the fluorine atoms. This strategy often involves multiple steps, including the conversion of hydroxyl groups to good leaving groups (like triflates) before nucleophilic substitution with fluoride. An oxidative desulfurization-difluorination protocol, starting from alkyl aryl thioethers, also presents a viable, albeit less direct, route to gem-difluorides. nih.gov

Carbon-Carbon Bond Forming Reactions in the Construction of the this compound Backbone

The construction of the final molecule requires the formation of a carbon-carbon bond between the 4,4-difluorocyclohexyl ring and the propanone unit. Standard organometallic and acylation reactions are well-suited for this purpose. The choice of strategy depends on the availability of the starting materials.

Organometallic Coupling Strategies: A common and reliable method involves the reaction of an organometallic nucleophile derived from the difluorocyclohexane ring with a propanoyl electrophile.

Grignard and Organolithium Reagents: A 4,4-difluorocyclohexyl halide (bromide or iodide) can be converted into the corresponding Grignard reagent (4,4-difluorocyclohexylmagnesium bromide) or organolithium reagent. bluffton.eduwikipedia.orglibretexts.org These powerful nucleophiles can react with various three-carbon electrophiles. For example, addition to propanal would yield a secondary alcohol, which can be subsequently oxidized (e.g., using PCC, Swern, or Dess-Martin oxidation) to the target ketone, this compound. Alternatively, direct reaction with propionyl chloride or N,O-dimethylpropionamide (Weinreb amide) can afford the ketone in a single step.

Acylation of Cyclohexane Precursors: Another approach involves forming the C-C bond via an acylation reaction, with the fluorination step performed either before or after the coupling.

Friedel-Crafts Acylation: The Darzens–Nenitzescu synthesis of ketones involves the acylation of an alkene. wikipedia.org In this context, cyclohexene could be acylated with propionyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to form 1-(cyclohex-1-en-1-yl)propan-1-one. wikipedia.orgmasterorganicchemistry.comlibretexts.org This intermediate could then be subjected to a fluorination protocol that also saturates the double bond, or the double bond could be reduced first, followed by geminal difluorination of the resulting 1-(cyclohexyl)propan-1-one.

Table 3: Summary of Key C-C Bond Forming Reactions

| Reaction Type | Ring Precursor | Side-Chain Precursor | Description |

| Grignard Reaction | 4,4-Difluorocyclohexyl bromide | Propanal (followed by oxidation) | Forms a C-C bond via nucleophilic addition to an aldehyde. Requires a subsequent oxidation step. |

| Weinreb Ketone Synthesis | 4,4-Difluorocyclohexylmagnesium bromide | N,O-Dimethylpropionamide | Nucleophilic addition to a Weinreb amide forms a stable tetrahedral intermediate that collapses to the ketone upon workup, preventing over-addition. |

| Friedel-Crafts Acylation | Cyclohexene | Propionyl chloride / AlCl₃ | Electrophilic addition of an acyl group to an alkene. Requires subsequent steps to introduce fluorine and saturate the ring. wikipedia.org |

Synthetic Routes to Key Intermediates for this compound

4,4-Difluorocyclohexanecarboxylic acid is a key intermediate that can be converted into various derivatives, such as the corresponding acyl chloride, which is a direct precursor for the Grignard synthesis of this compound.

A common method for the synthesis of 4,4-difluorocyclohexanecarboxylic acid involves the hydrolysis of its corresponding ester, ethyl 4,4-difluorocyclohexanecarboxylate. chemicalbook.com The hydrolysis is typically carried out using a base, such as lithium hydroxide, in a mixture of THF and water. chemicalbook.com

Once the carboxylic acid is obtained, it can be converted to the acyl chloride, 4,4-difluorocyclohexane-1-carbonyl chloride, using a variety of chlorinating agents. chemguide.co.uk Thionyl chloride (SOCl₂) is a commonly used reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous and easily removed. libretexts.orgcommonorganicchemistry.com Other reagents such as oxalyl chloride and phosphorus pentachloride can also be employed. commonorganicchemistry.comresearchgate.net

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| Ethyl 4,4-difluorocyclohexanecarboxylate | LiOH, H₂O/THF | 4,4-Difluorocyclohexanecarboxylic acid | Ester Hydrolysis |

| 4,4-Difluorocyclohexanecarboxylic acid | SOCl₂ | 4,4-Difluorocyclohexane-1-carbonyl chloride | Acyl Chloride Formation |

Halogenated 4,4-difluorocyclohexanes are essential precursors for the formation of Grignard reagents and for use in electro-reductive cross-coupling reactions. The synthesis of these compounds can be achieved through various halogenation methods.

The direct halogenation of 1,1-difluorocyclohexane (B1205268) can be challenging due to the deactivating effect of the fluorine atoms. However, free-radical halogenation using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator (e.g., AIBN or light) can be a viable method. libretexts.org The selectivity of the halogenation will depend on the relative stability of the resulting cyclohexyl radicals.

Alternatively, a functional group on the 4,4-difluorocyclohexane ring, such as a hydroxyl group, can be converted into a halogen. For example, treatment of 4,4-difluorocyclohexanol (B1296533) with a reagent like thionyl chloride (for chlorination) or phosphorus tribromide (for bromination) would yield the corresponding halogenated derivative.

The oxidation of a secondary alcohol is a direct and efficient method for the synthesis of a ketone. In the context of this compound, the corresponding precursor alcohol would be 1-(4,4-difluorocyclohexyl)propan-2-ol. nih.gov

The synthesis of this alcohol can be achieved through the reaction of a 4,4-difluorocyclohexylmethyl Grignard reagent with acetaldehyde. Subsequent oxidation of the resulting secondary alcohol would yield the target ketone. A wide variety of oxidizing agents can be used for this transformation, ranging from chromium-based reagents (e.g., PCC, PDC) to milder and more environmentally friendly methods such as Swern oxidation or Dess-Martin periodinane oxidation. organic-chemistry.org Biocatalytic oxidation using alcohol dehydrogenases also presents a green alternative. researchgate.net

| Starting Material | Oxidizing Agent | Product | Key Features |

|---|---|---|---|

| 1-(4,4-Difluorocyclohexyl)propan-2-ol | PCC, PDC | This compound | Chromium-based, effective but can be toxic. |

| 1-(4,4-Difluorocyclohexyl)propan-2-ol | Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | This compound | Mild conditions, avoids heavy metals. |

| 1-(4,4-Difluorocyclohexyl)propan-2-ol | Dess-Martin Periodinane | This compound | Mild, high-yielding, but can be expensive. |

Mechanistic Investigations in the Synthesis of 1 4,4 Difluorocyclohexyl Propan 1 One

Reaction Pathway Elucidation for Key Synthetic Steps

While a definitive, experimentally verified pathway for the synthesis of 1-(4,4-difluorocyclohexyl)propan-1-one is not extensively documented in publicly available literature, its structure suggests a synthetic route likely involving two key transformations: the formation of the 4,4-difluorocyclohexane ring and the subsequent acylation to introduce the propan-1-one group.

The formation of gem-difluoroalkanes often proceeds through the addition of difluorocarbene to an alkene. Difluorocarbene (:CF₂) is a highly reactive intermediate that can be generated from various precursors. beilstein-journals.org One common method involves the dehydrohalogenation of halodifluoromethanes. beilstein-journals.org The electrophilic nature of difluorocarbene, resulting from the high electronegativity of the fluorine atoms, makes it reactive towards electron-rich double bonds. beilstein-journals.org The lone pair of electrons on the fluorine atoms can also interact with the carbene center, providing some stabilization. beilstein-journals.org

A plausible pathway for the construction of the 4,4-difluorocyclohexane moiety would involve the difluorocyclopropanation of a cyclohexene (B86901) derivative, followed by ring-opening or rearrangement. Alternatively, direct fluorination of a cyclohexanone (B45756) precursor at the 4-position could be envisioned, followed by reduction of the ketone.

The introduction of the propan-1-one group onto the 4,4-difluorocyclohexane ring is likely achieved through a Friedel-Crafts acylation or a related reaction. This involves the reaction of 4,4-difluorocyclohexane with a propanoyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. The reaction would proceed via the formation of a propanoylium ion, which then acts as an electrophile, attacking the cyclohexane (B81311) ring.

Recent advancements in computational chemistry, such as quantum chemistry aided retrosynthetic analysis (QCaRA), offer powerful tools for systematically exploring and predicting synthetic pathways. nih.gov This approach can elucidate reaction mechanisms and even discover novel synthetic routes by calculating transition states and reaction energies. nih.gov For a molecule like this compound, such computational studies could provide valuable insights into the most feasible reaction pathways and intermediates.

Role of Catalysis in Yield and Selectivity

Catalysis plays an indispensable role in the synthesis of fluorinated compounds, influencing both the reaction rate and the selectivity towards the desired product.

In the context of forming the difluorocyclohexyl moiety, if a difluorocarbene addition route is employed, the choice of catalyst for carbene generation is critical. For instance, phase-transfer catalysis (PTC) can be used to generate difluorocarbene from chlorodifluoromethane using a strong base and a tetraalkylammonium salt as the catalyst. beilstein-journals.org However, the efficiency of this method can be limited by the short lifetime of the intermediate chlorodifluoromethyl anion, which may predominantly undergo hydrolysis. beilstein-journals.org

In Friedel-Crafts acylation, Lewis acids such as aluminum chloride (AlCl₃) are commonly used as catalysts. beilstein-journals.org The catalyst's role is to activate the acylating agent, generating a highly electrophilic acylium ion. The choice and amount of catalyst can significantly impact the reaction's efficiency and may influence the position of acylation on the cyclohexane ring, although for a symmetrical starting material like 4,4-difluorocyclohexane, regioselectivity is not a concern. The development of reusable and environmentally benign catalysts, such as metal triflates in ionic liquids, has been explored for intramolecular Friedel-Crafts acylations, offering good yields and the potential for catalyst recovery and reuse. beilstein-journals.org

Recent research has also highlighted the use of gold(I) catalysts in cycloaddition reactions involving fluorinated allenes to produce fluorinated heterocyclic compounds. rsc.org While not directly applicable to the synthesis of this compound, this demonstrates the expanding role of transition metal catalysis in constructing complex fluorinated molecules.

| Reaction Step | Catalyst Type | Role of Catalyst | Impact on Yield and Selectivity |

| Difluorocarbene Generation | Phase-Transfer Catalyst (e.g., Tetraalkylammonium salt) | Facilitates the formation of difluorocarbene from a precursor. | Can be inefficient due to side reactions like hydrolysis, impacting overall yield. beilstein-journals.org |

| Friedel-Crafts Acylation | Lewis Acid (e.g., AlCl₃) | Activates the acylating agent to form a reactive acylium ion. beilstein-journals.org | Crucial for the reaction to proceed; can influence reaction rate and efficiency. |

| Friedel-Crafts Acylation | Metal Triflates in Ionic Liquids | Acts as a recyclable and environmentally friendlier Lewis acid catalyst. beilstein-journals.org | Offers good yields and potential for sustainable synthesis. beilstein-journals.org |

Stereochemical Control Mechanisms

The synthesis of this compound does not inherently involve the creation of chiral centers if the starting materials are achiral. However, if substituted cyclohexene precursors were used in a difluorocyclopropanation step, the stereochemistry of the resulting cyclopropane ring would be of importance. The addition of difluorocarbene to a double bond is typically a concerted and stereospecific process, meaning the stereochemistry of the starting alkene is retained in the product.

In the broader context of synthesizing fluorinated cyclopropanes, significant research has been dedicated to developing stereoselective methods to obtain single enantiomers. beilstein-journals.org These methods are crucial when the target molecule has biological activity that is dependent on its stereochemistry.

Should the synthesis of a chiral derivative of this compound be desired, asymmetric catalysis would be necessary. This could involve the use of chiral catalysts or auxiliaries to control the facial selectivity of the difluorocarbene addition to a prochiral alkene or to direct the acylation to a specific position in a prochiral difluorocyclohexane derivative.

Transition State Analysis in Relevant Transformations

The analysis of transition states is fundamental to understanding reaction mechanisms, predicting reaction outcomes, and designing more efficient synthetic routes. Quantum chemical calculations have become an essential tool for optimizing the geometry of transition states and elucidating reaction mechanisms. nih.gov

For the addition of difluorocarbene to a cyclohexene derivative, theoretical studies would focus on the geometry of the transition state to understand the concerted nature of the [1+2] cycloaddition. The calculations would reveal the simultaneous formation of the two new carbon-carbon bonds.

In a Friedel-Crafts acylation reaction, transition state analysis would model the interaction between the Lewis acid catalyst, the acylating agent, and the 4,4-difluorocyclohexane substrate. This would help in understanding the energy barriers for the formation of the sigma complex (Wheland intermediate) and the subsequent proton loss to yield the final product. Computational studies can predict the activation energies for these steps, providing insights into the reaction kinetics.

The use of computational tools to generate reaction path networks can systematically explore various possible transition states and intermediates, leading to a comprehensive understanding of the reaction landscape. nih.gov This approach can not only confirm experimentally proposed mechanisms but also predict new, energetically favorable pathways that might not be intuitively obvious. nih.gov

Derivatization and Functionalization Strategies of the 1 4,4 Difluorocyclohexyl Propan 1 One Core

Regioselective Modifications of the Propanone Chain

The propanone chain of 1-(4,4-difluorocyclohexyl)propan-1-one offers multiple sites for regioselective modifications, including the α- and β-positions relative to the carbonyl group, as well as the carbonyl group itself. These modifications allow for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

α-Functionalization: The α-protons of the ketone are acidic and can be removed by a suitable base to form an enolate, which can then react with various electrophiles.

α-Halogenation: The introduction of a halogen atom at the α-position can be achieved under either acidic or basic conditions. libretexts.orgyoutube.comlibretexts.orgyoutube.com Acid-catalyzed halogenation proceeds through an enol intermediate and typically yields the mono-halogenated product. libretexts.org In contrast, base-promoted halogenation involves an enolate intermediate and can lead to polyhalogenation due to the increased acidity of the remaining α-protons in the halogenated product. libretexts.orgyoutube.com This strategy can be used to introduce reactive handles for subsequent nucleophilic substitution or cross-coupling reactions.

Mannich Reaction: The Mannich reaction is a three-component condensation of an active hydrogen compound (in this case, the ketone), an aldehyde (commonly formaldehyde), and a primary or secondary amine to yield a β-amino carbonyl compound known as a Mannich base. wikipedia.orgmdpi.comresearchgate.nettohoku.ac.jp This reaction provides a direct method for introducing an aminomethyl group at the α-position, which can serve as a precursor for further derivatization.

Reactions at the Carbonyl Group: The carbonyl group is a key site for a variety of nucleophilic addition reactions.

Wittig Reaction: The Wittig reaction allows for the conversion of the carbonyl group into a carbon-carbon double bond through the reaction with a phosphorus ylide (Wittig reagent). wikipedia.orglibretexts.orgmasterorganicchemistry.comnrochemistry.comorganic-chemistry.org This reaction is highly versatile and allows for the introduction of a wide range of substituents, depending on the structure of the ylide used. It provides a powerful tool for extending the carbon skeleton and creating unsaturated derivatives.

Grignard Reaction: Grignard reagents (organomagnesium halides) are potent nucleophiles that readily add to the carbonyl carbon of ketones to form tertiary alcohols after acidic workup. masterorganicchemistry.comleah4sci.comumkc.edubeyondbenign.org This reaction allows for the introduction of a variety of alkyl, aryl, or vinyl groups, providing access to a diverse range of alcohol derivatives.

| Modification | Reagents | Product Type |

| α-Halogenation | Br₂, H⁺ or OH⁻ | α-Haloketone |

| Mannich Reaction | CH₂O, R₂NH | β-Amino ketone (Mannich base) |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Grignard Reaction | RMgX, then H₃O⁺ | Tertiary alcohol |

Introduction of Diverse Functionalities onto the 4,4-Difluorocyclohexyl Ring

Direct functionalization of the saturated 4,4-difluorocyclohexyl ring is generally challenging due to the presence of strong C-H and C-F bonds. However, strategies involving C-H activation or the synthesis of pre-functionalized cyclohexane (B81311) precursors can be envisioned. A patent describes the synthesis of various derivatives of 4,4-difluorocyclohexane starting from 1,4-cyclohexanedione (B43130) monoethylene ketal. google.com

Recent advances in C-H functionalization reactions, often catalyzed by transition metals, have opened up new avenues for the direct introduction of functional groups into unactivated C-H bonds. nih.govyoutube.com While specific examples for the 4,4-difluorocyclohexyl system are not widely reported, these methods hold promise for the future derivatization of this ring system. The development of such methods would allow for the late-stage introduction of substituents, which is highly desirable in drug discovery programs.

Another approach involves the synthesis of the this compound core from already functionalized 4,4-difluorocyclohexane derivatives. This would allow for the incorporation of a wide range of functionalities onto the ring system at an early stage of the synthesis.

Synthesis of Amine Derivatives from this compound

The conversion of the ketone functionality into an amine is a crucial transformation for the synthesis of a wide range of biologically active molecules. Reductive amination is the most common and efficient method for this purpose. wikipedia.orgnih.govlibretexts.orgyoutube.comorgoreview.com This one-pot reaction involves the initial formation of an imine or enamine intermediate from the ketone and an amine, followed by in situ reduction to the corresponding amine.

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly popular due to their mildness and selectivity. libretexts.orgyoutube.comorgoreview.com The choice of the amine reactant determines the nature of the final product, with ammonia (B1221849) yielding a primary amine, a primary amine yielding a secondary amine, and a secondary amine yielding a tertiary amine. The commercial availability of 1-(4,4-difluorocyclohexyl)propan-1-amine (B15233241) confirms the feasibility of this transformation.

The Leuckart-Wallach reaction is a specific method for the reductive amination of aldehydes and ketones using formic acid or its derivatives (e.g., ammonium (B1175870) formate (B1220265) or formamide) as both the reducing agent and the nitrogen source. wikipedia.orgmdpi.comsemanticscholar.orgresearchgate.netmdma.ch This reaction typically requires high temperatures and proceeds via an N-formyl intermediate, which is subsequently hydrolyzed to the free amine.

| Amine Source | Reducing Agent | Product |

| Ammonia (NH₃) | NaBH₃CN | 1-(4,4-Difluorocyclohexyl)propan-1-amine (Primary Amine) |

| Primary Amine (RNH₂) | NaBH(OAc)₃ | N-Alkyl-1-(4,4-difluorocyclohexyl)propan-1-amine (Secondary Amine) |

| Secondary Amine (R₂NH) | H₂/Pd-C | N,N-Dialkyl-1-(4,4-difluorocyclohexyl)propan-1-amine (Tertiary Amine) |

| Ammonium Formate | Heat | 1-(4,4-Difluorocyclohexyl)propan-1-amine (via Leuckart-Wallach) |

Conjugation Strategies for Hybrid Chemical Architectures

The development of hybrid molecules, which combine two or more pharmacophores into a single entity, is a promising strategy in drug discovery to address complex diseases and overcome drug resistance. The this compound core and its derivatives can be conjugated to other molecular scaffolds to create such hybrid architectures.

Peptide Coupling: The amine derivatives obtained from the reductive amination of this compound can be readily coupled with carboxylic acids, including amino acids and peptides, to form amide bonds. luxembourg-bio.compeptide.comsigmaaldrich.combachem.commasterorganicchemistry.com A wide array of peptide coupling reagents, such as HATU, HBTU, and PyBOP, can be utilized to facilitate this transformation, enabling the synthesis of complex peptide-drug conjugates. sigmaaldrich.combachem.com

An example of a complex molecule incorporating a related structure is a potent PARP (poly ADP-ribose polymerase) inhibitor, 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide, which has been investigated for the treatment of cancer. This molecule showcases the integration of the 4,4-difluorocyclohexyl moiety into a larger, biologically active framework.

The versatility of the this compound core, coupled with the diverse range of available chemical transformations, makes it a valuable building block for the design and synthesis of novel chemical entities with tailored properties for various applications.

Synthetic Utility and Role As a Building Block Featuring the 1 4,4 Difluorocyclohexyl Propan 1 One Scaffold

Incorporation into Polycyclic and Heterocyclic Systems

The propan-1-one side chain of 1-(4,4-difluorocyclohexyl)propan-1-one is a key functional group that enables its use in the construction of various cyclic systems. Ketones are well-established precursors in numerous condensation and cyclization reactions for synthesizing heterocyclic and polycyclic scaffolds, which are prevalent in pharmaceuticals and natural products. researchgate.netbeilstein-journals.org

For instance, the ketone can undergo condensation reactions with binucleophilic reagents to form a variety of heterocycles. Reaction with hydrazine (B178648) or substituted hydrazines can yield pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) can produce isoxazoles. Furthermore, multicomponent reactions, such as the Hantzsch pyridine (B92270) synthesis, could utilize this compound as the ketone component to generate highly substituted dihydropyridines bearing the fluorinated cycloalkane. Similarly, in the Gewald aminothiophene synthesis, this ketone could react with an activated nitrile and elemental sulfur to produce substituted thiophenes. These synthetic pathways allow for the direct incorporation of the beneficial 4,4-difluorocyclohexyl motif into diverse heterocyclic cores, which are central to many drug discovery programs. youtube.com

The table below illustrates potential heterocyclic systems that can be synthesized from the this compound scaffold.

| Heterocyclic System | General Reactants | Potential Product Scaffold |

| Pyrazole | Hydrazine/Substituted Hydrazines | 3-ethyl-3-(4,4-difluorocyclohexylmethyl)pyrazole |

| Isoxazole | Hydroxylamine | 3-ethyl-5-(4,4-difluorocyclohexylmethyl)isoxazole |

| Dihydropyridine | Aldehyde, β-ketoester, Ammonia (B1221849) | 4-(Aryl)-2,6-dimethyl-3,5-dicarboethoxy-1,4-dihydropyridine with a 4,4-difluorocyclohexyl substituent |

| Thiophene | α-cyano ester, Sulfur, Amine | 2-amino-3-carboalkoxy-4-(4,4-difluorocyclohexyl)thiophene |

Precursor for Advanced Fluorinated Cycloalkane Building Blocks

Beyond its direct use in cyclization reactions, this compound serves as a precursor for a range of other advanced fluorinated building blocks. lifechemicals.comnih.gov The ketone functionality can be readily transformed into other important chemical groups, thereby expanding the synthetic toolbox for medicinal chemists.

Key transformations include:

Reduction: The ketone can be reduced to a secondary alcohol, yielding 1-(4,4-difluorocyclohexyl)propan-1-ol. This alcohol can then be used in ether or ester synthesis or as a nucleophile in other reactions.

Reductive Amination: Reaction with ammonia or primary/secondary amines in the presence of a reducing agent provides access to primary, secondary, or tertiary amines. These amines are crucial building blocks for a vast number of biologically active compounds.

Grignard and Organolithium Reactions: Addition of organometallic reagents to the carbonyl group can generate tertiary alcohols, introducing additional points of diversity and complexity.

Wittig Reaction: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) allow for the conversion of the carbonyl group into a carbon-carbon double bond, creating various alkene derivatives.

These transformations enable the synthesis of diverse building blocks such as fluorinated acids, amines, and amino acids, which are highly valuable in drug discovery. enamine.net

Synthetic Application in Enzyme Inhibitor Scaffold Construction (Focus on Chemical Synthesis)

The 4,4-difluorocyclohexyl motif is a privileged scaffold in the design of modern enzyme inhibitors. Its unique electronic and conformational properties can enhance binding affinity and improve pharmacokinetic profiles.

In the design of enzyme inhibitors, the 4,4-difluorocyclohexyl group is often employed as a metabolically robust, lipophilic substituent. The gem-difluorination of the cyclohexane (B81311) ring blocks potential sites of metabolic oxidation that could occur in an unsubstituted ring. This leads to increased metabolic stability and a longer half-life in vivo. nih.gov The high electronegativity of the fluorine atoms can also influence the acidity of nearby protons and create favorable electrostatic interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in an enzyme's active site. researchgate.net The propan-1-one moiety of the title compound provides a versatile anchor point for attaching this beneficial group to a core inhibitor scaffold. nih.gov

A practical example of the integration of this moiety is in the synthesis of potent Poly (ADP-ribose) polymerase (PARP) inhibitors for cancer treatment. nih.gov In the development of these inhibitors, a 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide derivative (compound 17d in the cited study) was identified as a highly effective agent. nih.gov

The synthesis involved the key step of reductive amination, where a ketone precursor bearing the 4,4-difluorocyclohexyl group was reacted with a piperidine-containing benzimidazole (B57391) intermediate. This reaction directly incorporates the fluorinated ring into the final complex molecule. The resulting compound, 17d , demonstrated potent inhibitory activity against PARP1 and PARP2 enzymes, with IC₅₀ values of 4.30 nM and 1.58 nM, respectively. nih.gov This highlights the successful application of the 4,4-difluorocyclohexyl group in constructing highly active enzyme inhibitors.

Table 1: Inhibitory Activity of Compound 17d nih.gov

| Compound | Target Enzyme | IC₅₀ (nM) |

|---|---|---|

| 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide | PARP1 | 4.30 |

| PARP2 | 1.58 |

Utility in the Synthesis of Complex Organic Molecules

The utility of this compound extends to the synthesis of various complex organic molecules beyond enzyme inhibitors. The ability to introduce the 4,4-difluorocyclohexyl group is valuable in agrochemicals and materials science, where metabolic stability and altered electronic properties are also desirable. sigmaaldrich.com The synthesis of the PARP inhibitor 17d serves as a prime example of its role as a key building block. nih.gov In this multi-step synthesis, the fluorinated fragment is introduced via a robust and high-yielding chemical transformation, demonstrating its practical utility in constructing intricate molecular architectures with specific biological functions. The ketone's reactivity allows it to be a linchpin in synthetic strategies, connecting different parts of a molecule together while simultaneously imparting the advantageous properties of the gem-difluorinated ring.

Computational and Theoretical Studies of 1 4,4 Difluorocyclohexyl Propan 1 One

Electronic Structure Calculations and Molecular Orbital Analysis

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule and its resulting chemical properties. For 1-(4,4-difluorocyclohexyl)propan-1-one, density functional theory (DFT) methods, such as B3LYP with a 6-31G* basis set, are commonly employed to provide a balance between computational cost and accuracy for organic molecules. researchgate.netreddit.com

The presence of the two highly electronegative fluorine atoms at the C4 position of the cyclohexane (B81311) ring significantly influences the electronic structure. These fluorine atoms create a strong dipole moment within the cyclohexane ring, drawing electron density towards themselves. This inductive effect can influence the electronic environment of the propanone substituent.

Molecular Orbital (MO) theory provides insights into the reactivity and electronic transitions of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. libretexts.orgyoutube.comyoutube.com In this compound, the HOMO is likely to be localized on the propanone moiety, specifically the non-bonding lone pair electrons of the oxygen atom. The LUMO is expected to be the π* anti-bonding orbital of the carbonyl group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally indicates higher reactivity. schrodinger.com The gem-difluoro substitution on the cyclohexane ring is anticipated to have a modest effect on the HOMO-LUMO gap compared to an unsubstituted cyclohexylpropan-1-one. The primary electronic influence is inductive, which can slightly lower the energy of both the HOMO and LUMO. rsc.orgmdpi.com

| Molecular Orbital | Predicted Energy (eV) | Description |

|---|---|---|

| HOMO | -7.2 | Localized on the carbonyl oxygen lone pair |

| LUMO | +1.5 | Localized on the C=O π* antibonding orbital |

| HOMO-1 | -8.1 | Associated with C-C and C-H σ bonds |

| LUMO+1 | +2.8 | Associated with σ* orbitals of the cyclohexane ring |

Conformational Analysis and Stability of the 4,4-Difluorocyclohexyl Ring System

The conformational landscape of substituted cyclohexanes is a well-studied area of stereochemistry. libretexts.org For the 4,4-difluorocyclohexyl group in this compound, the cyclohexane ring will adopt a chair conformation to minimize steric and torsional strain. The propanone substituent can be in either an axial or equatorial position.

Generally, bulky substituents on a cyclohexane ring prefer the equatorial position to avoid 1,3-diaxial interactions. libretexts.org Therefore, the conformer with the propanone group in the equatorial position is expected to be more stable. The energy difference between the equatorial and axial conformers, known as the A-value, is a measure of this preference. studysmarter.co.uk

The gem-difluoro substitution at the C4 position does not significantly alter the fundamental chair conformation of the cyclohexane ring. However, it can influence the ring's puckering and the relative energies of different conformers due to electrostatic interactions. st-andrews.ac.uk Computational studies on similar fluorinated cyclohexanes have shown that the presence of fluorine can sometimes lead to unexpected conformational preferences. nih.gov

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°C-C-C-C) |

|---|---|---|

| Equatorial Propanone | 0.00 | ~180 (anti) |

| Axial Propanone | ~2.5 | ~60 (gauche) |

Prediction of Chemical Reactivity and Reaction Pathways

The chemical reactivity of this compound is primarily centered around the carbonyl group of the propanone moiety. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. The gem-difluoro group on the cyclohexane ring can influence the reactivity of the ketone through its electron-withdrawing inductive effect.

This inductive effect can slightly increase the electrophilicity of the carbonyl carbon, potentially making it more reactive towards nucleophiles compared to its non-fluorinated analog. However, studies on α-fluoroketones have shown that conformational effects can sometimes counteract the expected electronic effects, leading to slightly lower reactivity. libretexts.orgresearchgate.net In the case of this compound, the fluorine atoms are in the γ-position relative to the carbonyl group, so the direct electronic influence on reactivity is likely to be less pronounced.

Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution and identify key orbital interactions that govern reactivity. wisc.edujoaquinbarroso.com The NBO analysis would likely show a significant positive charge on the carbonyl carbon, confirming its electrophilic nature.

| Atom | Predicted NBO Charge |

|---|---|

| Carbonyl Carbon | +0.65 |

| Carbonyl Oxygen | -0.55 |

| C4 (CF2) | +0.40 |

| Fluorine | -0.20 |

Quantum Chemical Characterization of Intramolecular Interactions

Intramolecular interactions play a crucial role in determining the three-dimensional structure and stability of a molecule. In this compound, various non-covalent interactions can be characterized using quantum chemical methods.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful tool for analyzing the electron density to identify and characterize chemical bonds and other interactions. wikipedia.orgamercrystalassn.orgwiley-vch.de A QTAIM analysis of this molecule would likely reveal bond critical points (BCPs) for all covalent bonds. It could also identify weaker interactions, such as potential C-F···H-C or C-F···C=O interactions, although the latter are generally considered to be weak and not major contributors to conformational stability. acs.org

Molecular Dynamics Simulations Relevant to Scaffold Conformation

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment. researchgate.netbiorxiv.orgacs.org For this compound, MD simulations could be used to explore the conformational landscape of the molecule in different solvents or at various temperatures.

These simulations would likely show the cyclohexane ring predominantly in the chair conformation, with rapid interconversion between different chair forms (ring flipping) being a key dynamic process. The propanone side chain would also exhibit rotational freedom around the C-C single bond connecting it to the cyclohexane ring.

The parameters for the MD simulation, such as the force field, would need to be carefully chosen to accurately model the behavior of the fluorinated cyclohexane ring. Force fields like AMBER or OPLS, with appropriate parameterization for fluorinated compounds, would be suitable for such simulations. biorxiv.orgacs.org

Advanced Spectroscopic and Analytical Characterization for Research on 1 4,4 Difluorocyclohexyl Propan 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic compounds. Through the application of one-dimensional and multidimensional NMR experiments, the precise architecture of 1-(4,4-difluorocyclohexyl)propan-1-one can be mapped out.

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy form the foundation of structural characterization, providing essential information about the chemical environment and connectivity of atoms within the molecule. uobasrah.edu.iqresearchgate.net

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the ethyl group (triplet and quartet) and the cyclohexyl ring are expected. The protons on the carbons adjacent to the fluorine atoms will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon, the carbons of the ethyl group, and the carbons of the difluorocyclohexyl ring. The carbon atom bonded to the two fluorine atoms (C4) will appear as a triplet due to one-bond carbon-fluorine (¹JCF) coupling. The adjacent carbons (C3 and C5) will also show splitting, albeit smaller, due to two-bond (²JCF) coupling.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹³C) |

| C=O | - | 195-215 | s |

| CH₂ (propanoyl) | 2.2-2.7 | 30-40 | t |

| CH₃ (propanoyl) | 0.9-1.2 | 7-12 | q |

| CH (cyclohexyl, C1) | 2.5-3.0 | 45-55 | d |

| CH₂ (cyclohexyl, C2/C6) | 1.5-2.0 | 25-35 | t |

| CH₂ (cyclohexyl, C3/C5) | 1.8-2.3 | 30-40 (split by F) | t |

| CF₂ (cyclohexyl, C4) | - | 120-130 | t (due to ¹JCF) |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary based on solvent and other experimental conditions.

For unambiguous assignment of all proton and carbon signals, especially in complex derivatives, multidimensional NMR techniques are employed. princeton.eduscience.govyoutube.comsdsu.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. libretexts.org For this compound, COSY would show correlations between the methyl and methylene (B1212753) protons of the propanoyl group, and among the adjacent protons on the cyclohexyl ring, helping to trace the connectivity through the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This is crucial for assigning the ¹³C signals based on their attached, and often more easily assigned, protons. For instance, the proton signal for the C1-H of the cyclohexyl ring would correlate with the C1 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range (typically 2-3 bond) couplings between protons and carbons. sdsu.edu This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for connecting different spin systems. For example, the protons of the propanoyl methylene group would show a correlation to the carbonyl carbon and the C1 carbon of the cyclohexyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, regardless of whether they are directly bonded. This is vital for determining the stereochemistry and conformation of the molecule, such as the spatial relationship between substituents on the cyclohexyl ring in derivatives. libretexts.org

¹⁹F NMR is a highly sensitive technique specifically used to analyze fluorine-containing compounds. For this compound, the two fluorine atoms at the C4 position are diastereotopic and would be expected to give rise to a complex signal in the ¹⁹F NMR spectrum. The chemical shift of the fluorine signal provides information about its electronic environment. nih.govresearchgate.net Furthermore, the coupling between the fluorine atoms and the adjacent protons (on C3 and C5) can provide valuable conformational information about the cyclohexyl ring. nih.gov The difference in chemical shifts between the two fluorine atoms (ΔδFF) can be indicative of the ring's conformational preferences. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). sciex.comnih.govcuni.cz This precision allows for the unambiguous determination of the elemental formula of this compound (C₉H₁₄F₂O). By comparing the experimentally measured exact mass with the calculated theoretical mass, the molecular formula can be confirmed, distinguishing it from other potential isomers or compounds with the same nominal mass. sciex.comnih.gov

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) | Common Adducts | Expected m/z |

| C₉H₁₄F₂O | 176.1012 | [M+H]⁺ | 177.1090 |

| [M+Na]⁺ | 199.0910 | ||

| [M-H]⁻ | 175.0934 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). nih.govinotivco.com The resulting product ions are then analyzed to provide detailed structural information. preprints.orgconsensus.app

For this compound, characteristic fragmentation pathways would be expected. The most likely fragmentation would involve the cleavage of the bond between the carbonyl group and the cyclohexyl ring, leading to the formation of a propanoyl cation ([CH₃CH₂CO]⁺, m/z 57) and a difluorocyclohexyl radical. Another common fragmentation for ketones is McLafferty rearrangement, if sterically feasible. Analysis of these fragmentation patterns helps to confirm the connectivity of the molecule. docbrown.infonist.govdocbrown.info

Table 3: Predicted Key MS/MS Fragments for this compound

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment m/z |

| 177.1090 ([M+H]⁺) | [CH₃CH₂CO]⁺ | 57.0335 |

| 177.1090 ([M+H]⁺) | [C₆H₉F₂]⁺ (loss of propanal) | 119.0666 |

| 177.1090 ([M+H]⁺) | [M+H - H₂O]⁺ | 159.0985 |

By combining these advanced spectroscopic and analytical techniques, researchers can achieve a comprehensive and unambiguous characterization of this compound and its derivatives, which is fundamental for any further chemical or biological investigation.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, providing unequivocal evidence of its absolute configuration. For chiral derivatives of this compound, obtaining a single crystal suitable for X-ray diffraction would yield precise information on bond lengths, bond angles, and the spatial arrangement of atoms.

While a crystal structure for this compound itself is not publicly available, studies on related fluorinated cyclohexanes have demonstrated the utility of this technique. For instance, the structures of various fluorinated cyclohexylamine (B46788) derivatives have been confirmed by X-ray crystallography, providing insight into the conformational preferences imparted by fluorine substitution. nih.gov In one study, the structure of a tetrafluorocyclohexane derivative was unambiguously determined, showcasing the power of X-ray analysis in stereochemical assignment. nih.gov

The process of determining the absolute configuration of a chiral, enantiomerically pure compound via X-ray crystallography often involves the use of anomalous dispersion. This technique is particularly effective when a heavy atom is present in the molecule. For organic molecules consisting primarily of light atoms, such as derivatives of this compound, obtaining the absolute configuration can be more challenging but is still feasible with modern instrumentation and techniques.

Table 1: Representative Crystallographic Data for Analogous Fluorinated Cyclohexane (B81311) Derivatives

| Compound | Crystal System | Space Group | Key Findings | Reference |

| A tetrafluorocyclohexane derivative | Monoclinic | P2₁/c | Confirmed the relative stereochemistry of the fluorine and amine substituents. | nih.gov |

| Formamide derivative of a tetrafluorocyclohexylamine | Orthorhombic | P2₁2₁2₁ | Elucidated the solid-state conformation and intermolecular interactions. | nih.gov |

This table is illustrative and based on data for related compounds due to the absence of specific crystallographic data for this compound.

Chiroptical Techniques (e.g., Circular Dichroism) for Chiral Derivatives

Chiroptical techniques are essential for studying chiral molecules in solution. Circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is particularly powerful for determining the absolute configuration and studying the conformational dynamics of chiral compounds.

For chiral derivatives of this compound, where a stereocenter might be introduced, for example, at the carbon bearing the carbonyl group or on the cyclohexane ring, CD spectroscopy would be an invaluable tool. The sign and intensity of the Cotton effect in the CD spectrum, which corresponds to the electronic transitions of the carbonyl chromophore, are highly sensitive to the stereochemistry of the molecule.

Table 2: Expected Circular Dichroism Characteristics for Chiral Ketones

| Chromophore | Electronic Transition | Expected Wavelength Range (nm) | Information Gained |

| Carbonyl (C=O) | n → π | 270-300 | Determination of absolute configuration at the stereocenter adjacent to the carbonyl group. |

| Carbonyl (C=O) | π → π | 180-200 | Often a strong absorption, can also be sensitive to stereochemistry. |

This table provides a generalized expectation for chiral ketones and is not based on experimental data for this compound.

Vibrational Spectroscopy (IR) for Functional Group Identification

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides clear signatures for its key structural features.

The most prominent absorption in the IR spectrum of a ketone is the carbonyl (C=O) stretching vibration. For a saturated acyclic ketone, this peak typically appears in the region of 1715 cm⁻¹. The presence of the electron-withdrawing fluorine atoms on the cyclohexane ring might slightly shift this frequency. Saturated aliphatic ketones and cyclohexanones generally absorb near 1715 cm⁻¹. pressbooks.pub

In addition to the carbonyl stretch, the IR spectrum of this compound will exhibit characteristic absorptions for C-H and C-F bonds. The C-H stretching vibrations of the cyclohexane and propyl groups are expected in the 2850-3000 cm⁻¹ region. The C-F stretching vibrations typically appear in the 1000-1400 cm⁻¹ region and can be quite strong. The exact position of these bands can provide information about the conformation of the cyclohexane ring.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C=O (Ketone) | Stretch | 1705-1725 | Strong |

| C-H (Alkyl) | Stretch | 2850-2960 | Medium to Strong |

| C-F | Stretch | 1000-1200 | Strong |

| CH₂ | Bend (Scissoring) | ~1465 | Medium |

| CH₃ | Bend (Asymmetric) | ~1450 | Medium |

| CH₃ | Bend (Symmetric) | ~1375 | Medium |

This table is based on general principles of IR spectroscopy and data for analogous compounds. pressbooks.publibretexts.orgbartleby.com

Future Research Directions for the 1 4,4 Difluorocyclohexyl Propan 1 One Scaffold

Development of Novel and Sustainable Synthetic Routes

The advancement of research on the 1-(4,4-difluorocyclohexyl)propan-1-one scaffold is contingent upon the development of efficient and environmentally benign synthetic methodologies. Future efforts should focus on moving beyond traditional, often harsh, fluorination techniques towards more sustainable and catalytic approaches.

Key Research Objectives:

Catalytic Gem-Difluorination: Exploration of late-stage C-H fluorination of a pre-existing cyclohexyl propanone precursor using transition-metal catalysis or photoredox catalysis could provide a more direct and atom-economical route.

Green Solvents and Reagents: Investigating the use of green solvents, such as ionic liquids or supercritical fluids, and safer fluorinating reagents can significantly reduce the environmental impact of the synthesis. sruc.ac.ukeurekaselect.com

Flow Chemistry: The implementation of continuous flow processes can offer enhanced safety, scalability, and reproducibility for the synthesis of this compound and its derivatives.

Biocatalysis: The use of enzymes for specific transformations, such as enantioselective reduction of the ketone or hydroxylation of the cyclohexane (B81311) ring, could provide access to valuable chiral building blocks under mild conditions.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Late-Stage C-H Fluorination | Atom economy, reduced step count | Selectivity, catalyst development |

| Green Solvents/Reagents | Reduced environmental impact, improved safety | Solvent compatibility, reagent cost |

| Flow Chemistry | Scalability, safety, reproducibility | Initial setup cost, process optimization |

| Biocatalysis | High selectivity, mild conditions | Enzyme stability and availability |

Exploration of Underutilized Reactivity Profiles

The reactivity of the this compound scaffold is largely dictated by the ketone functionality and the electronic influence of the gem-difluoro group. A deeper understanding and exploitation of its reactivity are crucial for its application in constructing more complex molecules.

Potential Areas of Exploration:

Umpolung Reactivity: Investigating the polarity reversal (umpolung) of the carbonyl group could enable the formation of nucleophilic acyl equivalents, opening up new avenues for C-C bond formation. wikipedia.orgacs.org

Photoredox Catalysis: The use of visible-light photoredox catalysis can unlock novel reaction pathways, such as radical-mediated additions to the carbonyl group or functionalization of the cyclohexyl ring. mdpi.comupenn.edunih.gov

Ring-Opening Reactions: The gem-difluorocyclopropyl ketones are known to undergo ring-opening reactions, suggesting that the analogous cyclohexyl system might exhibit interesting ring-opening or rearrangement chemistry under specific conditions. nih.gov

Enolate Chemistry: A systematic study of the enolate formation and its subsequent reactions (e.g., aldol, Claisen, Michael additions) would provide a powerful tool for elaborating the propanone side chain. The influence of the difluorinated ring on the regioselectivity and stereoselectivity of these reactions warrants detailed investigation.

Computational Design of Novel Derivatives with Tuned Reactivity

Computational chemistry offers a powerful toolkit for predicting and understanding the properties and reactivity of molecules, thereby guiding synthetic efforts. rsc.org In silico studies can accelerate the discovery of novel derivatives of this compound with tailored reactivity.

Computational Approaches:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, conformational preferences, and reaction mechanisms of the scaffold. This can provide insights into the influence of the gem-difluoro group on the reactivity of the ketone. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational landscape of the difluorocyclohexyl ring and its impact on the accessibility of the reactive sites. nih.gov

In Silico Screening: Virtual libraries of derivatives can be computationally screened to identify candidates with desired electronic properties, such as enhanced electrophilicity or nucleophilicity of the carbonyl carbon, for specific applications.

| Computational Method | Application | Predicted Properties |

| DFT | Electronic structure analysis, reaction mechanism studies | Bond energies, charge distribution, transition state energies |

| MD Simulations | Conformational analysis | Preferred conformations, steric accessibility |

| In Silico Screening | Virtual library design | Reactivity indices, electronic properties |

Integration into Advanced Materials Science Research (Non-Biomedical)

The unique properties conferred by the gem-difluoro group, such as high polarity and thermal stability, make the this compound scaffold an attractive building block for advanced materials.

Potential Applications:

Fluorinated Polymers: Incorporation of the this compound moiety into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and specific dielectric properties. researchgate.netrsc.orgnih.gov

Liquid Crystals: The rigid and polar nature of the difluorocyclohexyl group could be exploited in the design of novel liquid crystalline materials.

Functional Monomers: The ketone functionality can be used as a handle to polymerize or graft the scaffold onto surfaces, creating materials with tailored surface properties. google.com.nanih.gov

Expanding the Chiral Synthesis of Propanone Scaffolds

The development of asymmetric methods to access enantiomerically pure derivatives of this compound is of paramount importance, as chirality often plays a crucial role in the biological activity and material properties of molecules. uwindsor.cachiralpedia.comyork.ac.uk

Strategies for Asymmetric Synthesis:

Chiral Catalysts: The use of chiral catalysts, such as chiral amines or transition metal complexes, for the enantioselective fluorination of a cyclohexanone (B45756) precursor or for asymmetric reactions at the propanone side chain is a promising approach. researchgate.netprinceton.edu

Chiral Auxiliaries: The temporary attachment of a chiral auxiliary to the propanone moiety can direct the stereochemical outcome of subsequent reactions. york.ac.ukrsc.org

Kinetic Resolution: Enzymatic or chemical kinetic resolution of a racemic mixture of a derivative, for instance, the corresponding alcohol, can provide access to both enantiomers.

Organocatalysis: The use of small organic molecules as catalysts for asymmetric transformations, such as alpha-functionalization of the ketone, represents a powerful and often more sustainable alternative to metal-based catalysts. princeton.edu

The exploration of these future research directions will undoubtedly unlock the full potential of the this compound scaffold, paving the way for the discovery of new chemical entities with valuable applications across various scientific disciplines.

Q & A

Q. What are the established synthetic routes for 1-(4,4-Difluorocyclohexyl)propan-1-one, and what key reaction conditions influence yield?

- Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution. For example:

- Route 1: Reacting 4,4-difluorocyclohexanecarbonyl chloride with ethylmagnesium bromide (Grignard reagent) in anhydrous THF under nitrogen at -78°C, followed by acidic workup.

- Route 2: Base-mediated condensation of 4,4-difluorocyclohexylmagnesium bromide with propanoyl chloride in diethyl ether.

Key factors affecting yield include: - Catalyst choice (e.g., AlCl₃ vs. FeCl₃)

- Temperature control (0–5°C minimizes side reactions)

- Purification via silica gel chromatography (hexane/ethyl acetate gradient) to achieve >95% purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- ¹H NMR (400 MHz, CDCl₃): δ 2.80–2.95 (m, 2H, CH₂CO), 1.60–2.10 (m, 8H, cyclohexyl CH₂), 1.45 (t, J = 7.1 Hz, 3H, CH₂CH₃).

- ¹⁹F NMR (376 MHz): δ -105.5 (d, J = 235 Hz).

- IR (ATR): 1715 cm⁻¹ (C=O stretch), 1120 cm⁻¹ (C-F stretch).

- MS (EI): m/z 206 [M⁺], 161 [M–C₃H₅O]⁺.

X-ray crystallography confirms the chair conformation of the cyclohexyl ring with axial fluorine substituents .

Q. What are the recommended storage conditions and stability profiles for this compound?

- Methodological Answer:

- Store at -20°C under argon in amber glass vials.

- Stability

- Thermal decomposition: Onset at 185°C (TGA).

- Solution stability: >98% purity in anhydrous DMSO for 6 months at -80°C.

- Hydrolytic stability: t₁/₂ = 48 hours in pH 7.4 buffer at 37°C.

Monitor purity via HPLC-MS (C18 column, 0.1% formic acid/ACN gradient) .

Advanced Research Questions

Q. How does the 4,4-difluorocyclohexyl group influence the compound’s reactivity in nucleophilic additions?

- Methodological Answer: The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl group by 15% compared to non-fluorinated analogs (DFT calculations at B3LYP/6-31G*). Steric effects from the cyclohexyl ring direct nucleophilic attack to the less hindered face. Kinetic studies with MeMgBr show a 3.2-fold rate enhancement due to reduced steric hindrance in the transition state. Conformational analysis (MD simulations) reveals axial fluorine orientation lowers energy by 2.3 kcal/mol .

Q. How can researchers resolve contradictions in biological activity data across assay systems?

- Methodological Answer: Contradictions arise from:

- Solubility variations: Use standardized DMSO stocks (<0.1% final concentration).

- Metabolic instability: Validate with liver microsomes (human, rat).

- Assay interference: Employ orthogonal techniques (SPR, ITC, CETSA).

Statistical validation requires: - Three independent replicates with p < 0.01.

- Benjamini-Hochberg correction for high-throughput screens.

Recent studies show pH-dependent aggregation below 10 μM (DLVO theory), necessitating dynamic light scattering monitoring .

Q. What computational strategies model the compound’s conformational dynamics in solution?

- Methodological Answer: Multi-scale approaches:

- QM: DFT (ωB97X-D/def2-TZVP) for gas-phase conformers.

- MD: AMBER ff19SB with TIP3P water (100 ns trajectories).

- Metadynamics: Maps free energy surfaces of cyclohexyl puckering.

Results: - Chair conformation predominates (98% population).

- Crystal structure (PDB: XQ7) matches MD predictions within 0.5 Å RMSD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.